molecular formula C13H10N2O2S2 B15119464 (3E)-3-(3-ethyl-5-oxo-2-thioxo-1,3-thiazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-(3-ethyl-5-oxo-2-thioxo-1,3-thiazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15119464
M. Wt: 290.4 g/mol
InChI Key: OHOKVPVNBCUZDK-UHFFFAOYSA-N
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Description

3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound featuring a thiazolidine ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot multicomponent reaction (MCR) is advantageous due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and product yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.

    Indole derivatives: Compounds containing the indole moiety, known for their pharmacological properties.

Uniqueness

What sets 3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one apart is the combination of the thiazolidine and indole rings, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(3-ethyl-5-hydroxy-2-sulfanylidene-1,3-thiazol-4-yl)indol-2-one

InChI

InChI=1S/C13H10N2O2S2/c1-2-15-10(12(17)19-13(15)18)9-7-5-3-4-6-8(7)14-11(9)16/h3-6,17H,2H2,1H3

InChI Key

OHOKVPVNBCUZDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)O)C2=C3C=CC=CC3=NC2=O

Origin of Product

United States

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